REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[C:6]1([C:12]2[CH:17]=[C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:15]=[C:14]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O+]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>C(O)C>[F:1][B-:2]([F:5])([F:4])[F:3].[C:31]1([N+:30]2[C:12]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:17][C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:15][C:14]=2[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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22.4 g
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Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C1(=CC=CC=C1)C1=[O+]C(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was magnetically stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 500 mL round-bottomed flask equipped with a condenser
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Type
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TEMPERATURE
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Details
|
refluxed under a nitrogen atmosphere for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
the product 27 precipitated as greenish-yellow, crystalline solid
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
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dried in a vacuum oven at 100° C. (23 g, 87% yield)
|
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)[N+]1=C(C=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |